Product packaging for Creatinine-13C4(Cat. No.:CAS No. 1286953-05-6)

Creatinine-13C4

Cat. No.: B1147063
CAS No.: 1286953-05-6
M. Wt: 117.09
Attention: For research use only. Not for human or veterinary use.
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Description

Creatinine-13C4 is a chemical analog of creatinine where four carbon atoms have been replaced with the stable, non-radioactive carbon-13 isotope. This labeling makes it an indispensable internal standard for the precise quantification of endogenous creatinine levels in biological samples using mass spectrometry (MS). In research, this compound is primarily used in metabolic studies and clinical diagnostics to ensure analytical accuracy. It corrects for variations during sample preparation and analysis, allowing researchers to accurately measure creatinine concentration in serum and urine. This is fundamental for calculating estimated Glomerular Filtration Rate (eGFR), a key indicator of kidney function, and for determining urine albumin-to-creatinine ratios, which are critical for diagnosing and monitoring kidney disease . By serving as a tracer, this compound helps elucidate creatine and creatinine metabolism pathways, providing insights into muscle disorders and energy metabolism . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1286953-05-6

Molecular Formula

¹³C₄H₇N₃O

Molecular Weight

117.09

Synonyms

2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one-13C4;  1-Methylglycocyamidine-_x000B_13C4;  1-Methylhydantoin-2-imide-13C4;  2-Amino-1-methyl-1,5-dihydroimidazol_x000B_-4-one-13C4;  2-Amino-1-methylimidazolin-4-one-13C4;  NSC 13123-13C4;  TEGO Cosmo C 250-13C4; 

Origin of Product

United States

Creatinine 13c4: Isotopic Design, Synthesis, and Characterization for Research Applications

Principles of 13C Isotopic Labeling in Organic Compounds

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a system. wikipedia.org It involves the substitution of one or more atoms in a molecule with their isotope. creative-proteomics.com For organic compounds, carbon-13 (¹³C) is a commonly used stable isotope for labeling. creative-proteomics.com Unlike the most abundant carbon isotope, ¹²C, ¹³C possesses a non-zero nuclear spin, making it detectable by nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Furthermore, the mass difference between ¹³C and ¹²C allows for their differentiation using mass spectrometry (MS). wikipedia.orgnoaa.gov

The fundamental principle of ¹³C isotopic labeling lies in the fact that the labeled compound is chemically identical to its unlabeled counterpart, meaning it exhibits the same chemical and biological properties. creative-proteomics.com However, the difference in mass and nuclear properties allows researchers to distinguish and trace the labeled molecule. wikipedia.org This makes ¹³C-labeled compounds invaluable tools in a variety of research applications, particularly in metabolic studies and as internal standards for quantitative analysis. physiology.orgunt.edu

When a ¹³C-labeled compound is introduced into a biological system, it follows the same metabolic pathways as the endogenous, unlabeled molecules. unt.edu By analyzing the distribution of ¹³C in various metabolites over time, researchers can elucidate metabolic fluxes and pathway activities. frontiersin.org In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), ¹³C-labeled compounds are considered the gold standard for internal standards. foodriskmanagement.com Because they have nearly identical chemical structures and chromatographic behavior to the analyte of interest, they can effectively compensate for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise quantification. physiology.orgromerlabs.comresearchgate.net

Chemical and Enzymatic Synthesis Strategies for Creatinine-13C4

The synthesis of Creatinine-¹³C4, a molecule where all four carbon atoms are the ¹³C isotope, can be achieved through both chemical and enzymatic routes.

Chemical Synthesis:

A common chemical synthesis pathway for Creatinine-¹³C4 starts with a ¹³C-labeled precursor. For instance, the synthesis can begin with ¹³C-labeled glycine (B1666218). vulcanchem.com This labeled glycine then undergoes methylation and amidination to form creatine-¹³C4. vulcanchem.com The final step is the non-enzymatic cyclization of the labeled creatine (B1669601) to yield Creatinine-¹³C4. vulcanchem.com Another reported chemical synthesis route involves the reaction of [¹³C]cyanamide with sarcosine (B1681465). nih.gov Industrial production methods often focus on optimizing reaction conditions to achieve high yields and employ chromatographic purification techniques to ensure high isotopic and chemical purity. vulcanchem.com A patent describes a process for producing creatine by reacting N-methylglycine or its sodium/potassium salts with S-methylisothiourea or its sulfate (B86663) salt. google.com While not specific to the ¹³C4 variant, this highlights a potential synthetic route where labeled starting materials could be used.

Enzymatic Synthesis:

Enzymatic synthesis offers a highly specific alternative to chemical methods. The natural biosynthesis of creatine involves two key enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT). researchgate.netnih.gov AGAT catalyzes the transfer of an amidino group from arginine to glycine to form guanidinoacetate. nih.gov Subsequently, GAMT methylates guanidinoacetate to produce creatine. nih.gov Creatine then undergoes non-enzymatic conversion to creatinine (B1669602). nih.gov

For the synthesis of Creatinine-¹³C4, this enzymatic pathway could be replicated in vitro using ¹³C-labeled precursors. For example, by providing fully labeled [¹³C4]-glycine and a methyl donor, the enzymatic machinery could produce creatine-¹³C4, which would then be converted to Creatinine-¹³C4. This approach can offer high specificity and avoid harsh reaction conditions associated with some chemical syntheses. Another enzymatic method for creatinine determination involves the enzymes creatinine amidohydrolase, creatine amidinohydrolase, and sarcosine oxidase, which could potentially be adapted for synthetic purposes. labtest.com.br

Quality Control and Isotopic Enrichment Assessment of this compound

Rigorous quality control is essential to ensure the suitability of Creatinine-¹³C4 for research applications, particularly for its use as a tracer or internal standard. vulcanchem.comisotope.com The two primary aspects of quality control are purity verification and the assessment of isotopic enrichment.

Purity Verification for Tracer Applications

The chemical purity of Creatinine-¹³C4 is critical to avoid interference from unlabeled contaminants or other impurities that could affect the accuracy of experimental results. vulcanchem.com Several analytical techniques are employed for purity verification:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for both qualitative and quantitative analysis. vulcanchem.com It separates the compound from a mixture using liquid chromatography and then detects it based on its mass-to-charge ratio using mass spectrometry. vulcanchem.com For Creatinine-¹³C4, LC-MS/MS can confirm the identity of the compound and quantify any impurities present. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are invaluable for structural elucidation and purity assessment. researchgate.neteurasianjournals.com ¹H NMR can identify and quantify impurities based on their unique proton signals. eurasianjournals.com ¹³C NMR, given the enrichment in Creatinine-¹³C4, provides a direct way to confirm the structure and check for the presence of any carbon-containing impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to make the compound volatile, GC-MS can also be used for purity analysis. nih.gov Similar to LC-MS/MS, it separates compounds based on their chromatographic behavior and provides mass spectral data for identification and quantification.

A study on the determination of creatinine in human serum by isotope dilution-mass spectrometry involved an initial ion exchange chromatography step to purify the sample before GC-MS analysis. nih.gov

Isotopic Abundance Determination

Determining the isotopic enrichment and abundance of Creatinine-¹³C4 is crucial to confirm that the desired level of labeling has been achieved and to accurately interpret data from tracer studies.

Mass Spectrometry (MS): MS is the primary technique for determining isotopic abundance. libretexts.org It separates ions based on their mass-to-charge ratio. libretexts.org By analyzing the mass spectrum of Creatinine-¹³C4, the relative intensities of the peaks corresponding to the fully labeled molecule (M+4) and any lesser-labeled or unlabeled (M+0) species can be measured. noaa.gov This allows for the calculation of the isotopic enrichment, which is typically desired to be greater than 99% for tracer applications. vulcanchem.com Isotope ratio mass spectrometry (IRMS) is a specialized form of MS designed for high-precision measurement of isotope ratios. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹³C NMR can also be used to assess isotopic enrichment. The high enrichment of Creatinine-¹³C4 results in a strong signal, and the presence of any significant ¹²C would be reflected in the signal intensity. nih.gov

The combination of these analytical methods ensures that the synthesized Creatinine-¹³C4 meets the high standards of purity and isotopic enrichment required for its use in demanding research applications. vulcanchem.comisotope.com

Interactive Data Tables

Table 1: Analytical Techniques for Quality Control of this compound

Analytical Technique Purpose Typical Findings for High-Quality this compound References
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Purity verification and quantificationSingle major peak at the expected retention time and mass-to-charge ratio for this compound. Absence of significant impurity peaks. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Structural confirmation and purity assessment¹H NMR shows the expected proton signals with no significant unexpected peaks. ¹³C NMR confirms the presence and position of the four ¹³C atoms. researchgate.net, eurasianjournals.com
Gas Chromatography-Mass Spectrometry (GC-MS)Purity verification after derivatizationA single, sharp chromatographic peak corresponding to the derivatized this compound. nih.gov
Isotope Ratio Mass Spectrometry (IRMS)High-precision determination of isotopic abundanceIsotopic enrichment of >99% for ¹³C. spectroscopyonline.com

Advanced Analytical Methodologies for Creatinine 13c4 in Research Contexts

Mass Spectrometry-Based Approaches for Creatinine-13C4 Quantification and Isotope Tracing

Mass spectrometry (MS) stands as the cornerstone for the analysis of this compound. This powerful technique measures the mass-to-charge ratio (m/z) of ions, enabling the differentiation of this compound from endogenous creatinine (B1669602) based on their mass difference. Various MS-based approaches are utilized to achieve high sensitivity, specificity, and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of creatinine. However, due to the low volatility of creatinine, derivatization is required to convert it into a more volatile compound suitable for GC analysis. researchgate.netmdpi.commdpi.com Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pentafluorobenzyl (PFB) bromide. researchgate.netmdpi.comresearchgate.net

In a typical GC-MS method, the derivatized creatinine and its isotopically labeled internal standard are separated on a GC column and then detected by the mass spectrometer. nih.gov For example, a method using PFB bromide derivatization monitored the m/z 112 ion for unlabeled creatinine and m/z 115 for the trideuterated internal standard in the electron-capture negative-ion chemical ionization mode. researchgate.net While effective, GC-MS methods can be more complex due to the derivatization step, and some agents like BSTFA can lead to the formation of multiple derivatives, potentially complicating the analysis. researchgate.netmdpi.com

Table 2: Comparison of Derivatization Agents for GC-MS of Creatinine

Derivatization AgentAdvantagesDisadvantages
BSTFA Forms derivatives suitable for GC-MS. researchgate.netmdpi.comCan form multiple derivatives, may not allow specific analysis of creatinine vs. creatine (B1669601). researchgate.netmdpi.com
PFB Bromide Allows for highly sensitive detection with electron-capture negative-ion chemical ionization. researchgate.netRequires extraction of the reaction products. researchgate.net
Trifluoroacetic Anhydride An older, established method for creatinine derivatization. mdpi.comMay have interference issues. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the unambiguous determination of a compound's elemental composition. alevelchemistry.co.uk This capability is particularly valuable in metabolomics and isotope tracing studies. nih.gov

When analyzing this compound, HRMS can precisely determine the mass of the isotopologue and distinguish it from other molecules with the same nominal mass. alevelchemistry.co.uk Furthermore, HRMS is essential for analyzing isotopic patterns. frontiersin.org The incorporation of 13C atoms into a molecule creates a characteristic isotopic distribution that can be accurately measured by HRMS. frontiersin.org This allows researchers to trace the metabolic fate of the labeled compound and quantify metabolic fluxes. nih.gov Combining HRMS with isotope dilution techniques (ID-HRMS) results in extremely low detection limits, reaching parts-per-quadrillion (ppq) levels in some applications. isotope.com

Ionization Techniques for this compound Detection (e.g., ESI, Paper Spray Ionization)

The ionization source is a critical component of the mass spectrometer, responsible for converting the neutral this compound molecule into a charged ion for analysis.

Electrospray Ionization (ESI): This is the most common ionization technique used in LC-MS for the analysis of polar molecules like creatinine. nih.govlibretexts.org ESI is a "soft" ionization method that typically produces protonated molecules (e.g., [M+H]+) with minimal fragmentation, making it ideal for quantitative analysis. libretexts.org It is widely used in methods for creatinine and its isotopologues in biological fluids. plos.orgucanr.edu

Paper Spray Ionization (PSI): PSI is a more recent ambient ionization technique that allows for the direct analysis of samples with minimal preparation. thermofisher.comresearchgate.net A sample is spotted onto a paper substrate, a solvent and a high voltage are applied, and the resulting ions are sprayed directly into the mass spectrometer inlet. researchgate.net This method eliminates the need for liquid chromatography, significantly reducing analysis time to less than two minutes. thermofisher.com PSI has been shown to be effective for the quantitative analysis of creatinine in urine and pharmaceuticals in dried blood spots, demonstrating its potential for high-throughput screening applications. researchgate.net

Development of Internal Standards Utilizing this compound for Research Assays

The development of robust and reliable analytical assays is paramount in research. The use of stable isotope-labeled internal standards is a cornerstone of quantitative analysis, particularly in mass spectrometry-based methods. This compound, with its four carbon-13 atoms, serves as an ideal internal standard for the quantification of endogenous creatinine in biological matrices.

The primary advantage of using this compound as an internal standard lies in its chemical and physical similarity to the unlabeled analyte, creatinine. This similarity ensures that both compounds behave almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer. Consequently, any variations or losses that occur during the analytical process will affect both the analyte and the internal standard to the same extent, allowing for accurate correction and precise quantification. nih.gov

Isotope dilution mass spectrometry (IDMS) is the gold standard for creatinine measurement, and the use of this compound is integral to this methodology. nist.gov In a typical IDMS workflow, a known amount of this compound is added to a biological sample (e.g., serum, urine) at the beginning of the sample preparation process. nih.gov After extraction and purification, the sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratios of both unlabeled creatinine and this compound. By comparing the signal intensities of the two, the concentration of the endogenous creatinine can be accurately determined.

The use of this compound as an internal standard has been instrumental in the standardization of creatinine assays, which is critical for the accurate diagnosis and monitoring of kidney disease. nih.gov The National Institute of Standards and Technology (NIST) has developed standard reference materials (SRMs) for creatinine in serum and urine, which are certified using IDMS with this compound. nist.gov These SRMs help to ensure the accuracy and comparability of creatinine measurements across different laboratories and analytical platforms. nist.gov

Table 1: Comparison of Analytical Methods for Creatinine Measurement

MethodPrincipleUse of this compoundAdvantagesDisadvantages
Isotope Dilution Mass Spectrometry (IDMS) Quantification based on the ratio of unlabeled analyte to a known amount of a stable isotope-labeled internal standard.Essential as the internal standard.High accuracy, precision, and specificity. Considered the reference method.Requires sophisticated instrumentation (LC-MS/MS) and expertise.
Enzymatic Methods A series of enzymatic reactions produce a detectable signal (e.g., color, fluorescence) proportional to the creatinine concentration. cdc.govNot directly used in the assay itself, but used to calibrate and validate against IDMS.Generally more specific than Jaffe methods, can be automated. nih.govCan be subject to interferences from other substances in the sample. cdc.gov
Jaffe Reaction (Colorimetric) Creatinine reacts with picric acid in an alkaline solution to form a colored complex. oxfordbiomed.comNot used.Simple, inexpensive, and widely available.Prone to interference from various non-creatinine chromogens, leading to inaccuracies. nih.govcdc.gov
High-Performance Liquid Chromatography (HPLC) Separates creatinine from other components in the sample before detection (typically by UV absorbance). researchgate.netCan be used as an internal standard for improved accuracy.Good specificity and can resolve interferences.Can be more time-consuming and less sensitive than LC-MS/MS.

Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS/MRI) for this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy and its in vivo counterpart, Magnetic Resonance Spectroscopy (MRS), are powerful non-invasive techniques that can provide detailed information about the structure, dynamics, and metabolism of molecules. When combined with the use of 13C-labeled compounds like this compound, these methods offer unique insights into metabolic pathways and kinetics in living systems.

13C NMR Spectroscopy for Metabolic Pathway Elucidation

13C NMR spectroscopy is a highly specific technique for studying metabolic pathways. nih.gov By introducing a 13C-labeled substrate, such as [U-13C]-glucose, into a biological system, researchers can trace the flow of the carbon-13 atoms through various metabolic pathways. nih.gov The resulting 13C-labeled metabolites can be identified and quantified by their unique chemical shifts in the 13C NMR spectrum. nih.govirisotope.com

While direct studies specifically using this compound to elucidate its own metabolic pathway are less common due to its nature as a metabolic end-product, the principles of 13C NMR are fundamental to understanding the broader metabolic context in which creatinine is situated. For instance, studies using 13C-labeled creatine can track its conversion to phosphocreatine (B42189) and subsequently to creatinine, providing insights into energy metabolism in muscle and brain. vulcanchem.com

The application of 13C NMR extends to the investigation of complex metabolic networks. By analyzing the patterns of 13C enrichment in various metabolites, it is possible to determine the relative contributions of different metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.govnih.gov This information is invaluable for understanding the metabolic reprogramming that occurs in various diseases, including cancer and neurodegenerative disorders.

In Vivo 13C MR Spectroscopic Imaging (MRSI) for Tracer Kinetic Studies in Research Models

In vivo 13C Magnetic Resonance Spectroscopic Imaging (MRSI) allows for the non-invasive, real-time tracking of 13C-labeled tracers within living organisms. researchgate.netresearchgate.net This technique provides both spatial and temporal information about the distribution and metabolism of the tracer, making it a powerful tool for kinetic studies. researchgate.netsnmjournals.org

When a 13C-labeled substrate is introduced, MRSI can be used to generate metabolic maps that show the uptake of the substrate and the production of its downstream metabolites in different tissues and organs. chemie-brunschwig.ch By acquiring a series of spectra over time, the rates of metabolic fluxes can be quantified. researchgate.netnih.gov

A significant advancement in this area is hyperpolarized 13C MRSI. snmjournals.orgscience.gov This technique involves increasing the polarization of the 13C nuclei in a labeled substrate by several orders of magnitude before injection. This dramatic increase in signal allows for the real-time imaging of metabolic processes with high sensitivity. snmjournals.org For example, hyperpolarized [1-13C]pyruvate has been used to study glycolysis and the TCA cycle in tumors, providing valuable information about cancer metabolism. nih.gov While not a direct application of this compound, the principles and technologies developed for other 13C tracers are applicable to a wide range of metabolic investigations.

Heteronuclear NMR Applications with 13C Isotopes

Heteronuclear NMR experiments, which involve the detection of one type of nucleus (e.g., 1H) that is coupled to another (e.g., 13C), offer enhanced sensitivity and resolution compared to direct 13C detection. researchgate.netumn.edu This is because the 1H nucleus has a higher natural abundance and a larger gyromagnetic ratio than the 13C nucleus.

One of the most common heteronuclear NMR techniques is Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. In the context of 13C-labeled studies, 1H-13C HSQC can be used to identify and quantify 13C-labeled metabolites with high sensitivity and resolution. nih.gov This is particularly useful for analyzing complex mixtures of metabolites, such as those found in tissue extracts.

Another important application is 1H-[13C] NMR spectroscopy, where the signal from protons directly attached to 13C atoms is selectively detected. umn.edu This technique can be used to follow the incorporation of 13C labels into specific positions within a molecule, providing detailed information about metabolic pathways. umn.edu Furthermore, techniques like 13C-13C COSY (Correlation Spectroscopy) can be employed, especially with 13C-enriched samples, to establish direct carbon-carbon connectivities, which is invaluable for structure elucidation of novel metabolites. nih.gov

Sample Preparation and Data Processing in this compound Tracer Experiments

The accuracy and reliability of any analytical measurement depend heavily on the quality of the sample preparation and the rigor of the data processing. This is particularly true for tracer experiments involving this compound, where the goal is to accurately quantify the labeled and unlabeled forms of the molecule in complex biological matrices.

Extraction Methodologies from Biological Matrices in Research Models

The first step in analyzing this compound in biological samples is to extract it from the complex matrix, which can include proteins, lipids, salts, and other small molecules. The choice of extraction method depends on the specific biological matrix (e.g., plasma, serum, urine, tissue) and the analytical technique to be used. mdpi.com

For liquid chromatography-mass spectrometry (LC-MS) analysis, a common approach is protein precipitation. acs.org This involves adding an organic solvent, such as methanol (B129727) or acetonitrile (B52724), to the sample to denature and precipitate the proteins. nih.govacs.org After centrifugation, the supernatant, which contains the small molecules including creatinine and this compound, is collected for analysis. This method is relatively simple and effective for removing the bulk of the protein content. acs.org

Solid-phase extraction (SPE) is another widely used technique for sample cleanup and concentration. mdpi.com In SPE, the sample is passed through a cartridge containing a solid adsorbent material that selectively retains the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted from the cartridge with a suitable solvent. Different types of SPE cartridges are available, allowing for the optimization of the extraction process for specific analytes and matrices.

For tissue samples, the first step is homogenization to break down the tissue structure and release the intracellular contents. This is typically followed by a liquid-liquid extraction or a solid-phase extraction to separate the analytes from the complex tissue matrix.

It is crucial that the chosen extraction method provides high and reproducible recovery for both creatinine and this compound to ensure accurate quantification. The use of the isotopically labeled internal standard helps to correct for any losses that may occur during the extraction process. nih.gov

Chromatographic Separation Techniques Prior to Detection

In the analysis of this compound, robust separation from endogenous (unlabeled) creatinine and other matrix components is critical for accurate quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UPLC), are the predominant techniques employed for this purpose prior to mass spectrometric detection. sielc.comresearchgate.netnih.gov The choice of chromatographic conditions, including the stationary phase and mobile phase composition, is pivotal for achieving the desired resolution and sensitivity.

The primary goal of the chromatographic step is to physically separate this compound from other molecules in the sample based on their chemical properties. journalagent.com This ensures that the mass spectrometer analyzes a purified analyte, minimizing interference and enhancing measurement accuracy. nih.gov

Stationary Phases: A variety of column chemistries can be used for the separation of creatinine. The selection depends on the specific requirements of the analysis, such as the sample matrix (e.g., serum, urine) and the desired speed of analysis.

Silica Columns: Normal-phase chromatography using silica-based columns (e.g., Hypersil Silica) is a well-established method for creatinine separation. vulcanchem.com This technique separates compounds based on their polarity.

Reversed-Phase (RP) Columns: RP-HPLC is another common approach, using non-polar stationary phases. This method separates molecules based on their hydrophobicity.

Ion-Exchange Columns: These columns separate molecules based on their net charge. journalagent.com This can be particularly effective for polar compounds like creatinine.

Mixed-Mode Columns: Columns that combine multiple separation mechanisms (e.g., reversed-phase and ion-exchange) can offer unique selectivity for complex samples.

Mobile Phases: The mobile phase is the solvent that carries the sample through the column. For creatinine analysis, mobile phases typically consist of a mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous component, often containing an acid like formic acid to improve peak shape and ionization efficiency for mass spectrometry. sielc.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of all compounds of interest in a single run.

The table below summarizes typical chromatographic parameters used in the analysis of creatinine, which are applicable to its isotopically labeled form, this compound.

ParameterDescriptionExample
Technique The type of liquid chromatography used.High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC) sielc.comresearchgate.net
Column The stationary phase where separation occurs.Silica-based, Reversed-Phase (e.g., C18), Mixed-Mode sielc.comvulcanchem.com
Mobile Phase The solvent system used to elute the analyte.Acetonitrile/Water with Formic Acid sielc.com
Elution Mode The method of mobile phase delivery.Isocratic (constant composition) or Gradient (variable composition)
Flow Rate The speed at which the mobile phase passes through the column.Typically 0.2 - 1.0 mL/min
Column Temperature The operating temperature of the column.Often maintained between 25-40 °C to ensure reproducibility.

By optimizing these chromatographic conditions, researchers can effectively isolate this compound from complex biological matrices, a crucial prerequisite for its precise detection and quantification by mass spectrometry. nih.govvulcanchem.com

Isotopic Labeling Pattern Measurement and Interpretation

The defining characteristic of this compound is its isotopic enrichment. The measurement and interpretation of its isotopic labeling pattern, primarily using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide a wealth of information beyond simple quantification. vulcanchem.com

Mass Spectrometry for Isotopic Pattern Analysis: Mass spectrometry is the gold standard for analyzing isotopically labeled compounds. vulcanchem.com It separates ions based on their mass-to-charge ratio (m/z). Since this compound has four ¹³C atoms instead of the naturally more abundant ¹²C, it has a mass that is approximately 4 Daltons higher than unlabeled creatinine. This mass difference allows the mass spectrometer to easily distinguish the labeled standard from its endogenous counterpart. vulcanchem.com

The analysis of the full isotopic pattern, or mass distribution vector (MDV), reveals the fractional abundance of each isotopologue (a molecule that differs only in its isotopic composition). nih.gov For a compound like creatinine with four carbon atoms, labeling with ¹³C can result in several isotopologues (M+0, M+1, M+2, M+3, M+4), where 'M' is the mass of the unlabeled molecule. nih.gov this compound is the M+4 isotopologue.

Interpreting the Labeling Pattern: The measured isotopic pattern provides several key insights:

Isotopic Purity Verification: The primary signal in the mass spectrum of a pure this compound standard should correspond to the M+4 isotopologue. The relative abundances of the M+0, M+1, M+2, and M+3 signals indicate the level of isotopic purity. High isotopic purity (often >99%) is essential for its use as an internal standard. vulcanchem.com

Metabolic Flux Analysis (MFA): In metabolic research, ¹³C-labeled tracers are used to track the flow of atoms through metabolic pathways. biorxiv.org By administering a ¹³C-labeled precursor (like ¹³C-labeled creatine), researchers can measure the rate of appearance and the isotopic distribution of its product, this compound. The specific labeling pattern of the resulting creatinine provides information on the activity of the pathways involved in its synthesis. nih.govbiorxiv.org

Correction for Natural Abundance: It is crucial to correct the measured mass distribution vector for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes. nih.gov This correction ensures that the observed isotopic enrichment is solely due to the administered tracer, allowing for accurate calculation of metabolic fluxes and pathway activities. nih.gov

The table below illustrates a hypothetical mass distribution vector for a sample of this compound, demonstrating how isotopic purity is represented.

IsotopologueMass ShiftTheoretical Mass (Da)Fractional Abundance (%)Interpretation
M+0+0113.06< 0.1Abundance of unlabeled creatinine.
M+1+1114.06< 0.1Abundance of creatinine with one ¹³C atom.
M+2+2115.06< 0.5Abundance of creatinine with two ¹³C atoms.
M+3+3116.06< 1.0Abundance of creatinine with three ¹³C atoms.
M+4+4117.07> 99.0Abundance of the fully labeled this compound. vulcanchem.com

Note: The theoretical mass and fractional abundances are illustrative examples.

Applications of Creatinine 13c4 in Mechanistic and Metabolic Research

Elucidation of Creatine (B1669601) and Creatinine (B1669602) Metabolic Pathways

The use of carbon-13 (¹³C) labeled creatine, which is metabolized to ¹³C-creatinine, allows for precise tracking and quantification of key processes in creatine metabolism without the use of radioactive isotopes.

De Novo Creatine Synthesis Pathways in Research Models

De novo synthesis of creatine is a vital metabolic process involving three amino acids: glycine (B1666218), arginine, and methionine. While it is known to occur primarily in the liver and kidneys, stable isotope tracers have enabled researchers to confirm and quantify this pathway in sophisticated models.

Recent studies using intact human liver tissue ex vivo have provided direct evidence of this pathway's activity. nih.govaacrjournals.org By culturing liver tissue in a medium containing a broad spectrum of ¹³C-labeled nutrients, researchers could perform global isotope tracing. nih.gov This analysis revealed unexpected metabolic activities, including the de novo synthesis of creatine, highlighting a key metabolic function of the human liver that can differ from rodent models. nih.govaacrjournals.org In a study on HeLa cells, the presence of ¹³C4 creatine was observed after pulse-labeling with a medium where all glucose and amino acids were fully ¹³C-labeled, directly demonstrating the synthesis pathway in this cell line. nih.gov In contrast, similar deep labeling experiments in HCT116 cancer cells showed that while creatine was present, it was unlabeled (¹³C₀), indicating a lack of the de novo synthesis pathway and a dependency on extracellular uptake. nih.gov

Creatine Transport and Uptake Kinetics in Cellular and Animal Models

The movement of creatine into cells is a critical, regulated step, primarily mediated by the Na+/Cl--dependent creatine transporter (CrT). Labeled creatine isotopes are instrumental in studying the kinetics of this transport.

In animal models, studies using perfused rat hindlimbs with [¹⁴C]creatine have detailed how uptake rates vary among different skeletal muscle fiber types. frontiersin.org These experiments demonstrated that creatine uptake was greatest in the soleus muscle, followed by the red gastrocnemius, and was lowest in the white gastrocnemius. frontiersin.org This research suggests that the fractional turnover rate of the creatine pool is not uniform across muscle phenotypes and is differentially regulated. frontiersin.org

In human research models, in vivo ³D ¹³C Magnetic Resonance Spectroscopic Imaging (MRSI) after oral ingestion of ¹³C4-creatine allows for the direct monitoring of the labeled compound into individual muscles. aacrjournals.org This technique has shown that the linear uptake rates of creatine can be variable between different muscles within the same individual, though not always significantly different. aacrjournals.org Stable isotope tracing has also been employed in prostate cancer cell lines to study how potential therapeutic compounds, like cyclocreatine (B13531), affect creatine uptake and metabolism. aacrjournals.org By using ¹³C-creatine, researchers confirmed that intracellular creatine levels in these cancer cells are predominantly determined by uptake from the environment via the creatine transporter rather than by de novo synthesis. aacrjournals.org

Creatine/Phosphocreatine (B42189) Turnover Rates in Research Models

The creatine kinase system involves the reversible phosphorylation of creatine to phosphocreatine (PCr), creating a crucial buffer for ATP regeneration. Creatinine-13C4 and its precursors are key to measuring the turnover rate of this pool, which reflects the daily degradation and synthesis/re-uptake of creatine.

A feasibility study utilizing ¹³C MRSI in humans who ingested ¹³C4-enriched creatine demonstrated the power of this non-invasive method. aacrjournals.org It allowed for the simultaneous observation of both ¹³C-creatine and ¹³C-phosphocreatine in leg muscles, enabling the calculation of uptake and turnover. The study determined the average creatine turnover rate in the muscles of male volunteers to be 2.1 ± 0.7 % per day. aacrjournals.org Another study using a similar methodology observed a slow decrease in the ¹³C signals from PCr and creatine after the supplementation period ended, reflecting the slow daily turnover of the total creatine pool. researchgate.net These studies provide a direct, longitudinal view of creatine dynamics within individual muscles. aacrjournals.org

Research ModelTracer UsedKey FindingReference
Human Volunteers (in vivo)¹³C4-CreatineAverage creatine turnover rate in muscle measured at 2.1 ± 0.7 %/day. aacrjournals.org
Human Volunteers (in vivo)¹³C4-CreatinePCr/Total Creatine ratio remained stable during supplementation (avg. 0.71 ± 0.07). aacrjournals.org
Rat Hindlimb (perfused)[¹⁴C]CreatineCreatine uptake rates differ among muscle fiber types (Soleus > Red Gastroc. > White Gastroc.). frontiersin.org
Prostate Cancer Cells (in vitro)¹³C-CreatineIntracellular creatine levels are dictated by exogenous uptake, not de novo synthesis. aacrjournals.org
Human Liver Tissue (ex vivo)Global ¹³C TracingConfirmed unexpected de novo creatine synthesis activity in intact human liver. nih.gov

Quantitative Metabolic Flux Analysis (MFA) Using this compound

Metabolic Flux Analysis (MFA) is a powerful technique that uses stable isotope tracing to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov By introducing a ¹³C-labeled substrate, such as a labeled creatine precursor, and measuring the resulting labeling patterns in downstream metabolites, researchers can construct a quantitative map of cellular metabolism. frontiersin.org

Application in Cellular Systems (e.g., cell lines)

In cellular systems, ¹³C-MFA is essential for understanding how metabolism is reprogrammed in various states, such as cancer. frontiersin.org While tracers like ¹³C-glucose and ¹³C-glutamine are most common, labeled creatine can be used to specifically probe the creatine kinase network. For instance, a study on prostate cancer cells used ¹³C-creatine to trace its conversion to ¹³C-creatinine and ¹³C-phosphocreatine. aacrjournals.org This allowed researchers to observe how a drug candidate, cyclocreatine, suppressed not only creatine uptake but also its subsequent metabolism. aacrjournals.org

Another study using a "deep labeling" approach with a medium containing fully ¹³C-labeled glucose and amino acids was able to track the synthesis of ¹³C4 creatine in HeLa cells, providing a qualitative flux towards creatine synthesis. nih.gov In breast cancer cell lines, ¹⁸O labeling (another stable isotope) has been used to measure the metabolic flux through the creatine kinase pathway, revealing reduced flux in aggressive cancer cells, which was linked to the downregulation of a specific mitochondrial creatine kinase isoform. These studies demonstrate that by applying MFA models to data from isotope tracing, one can quantify the rates of creatine uptake, phosphorylation, and degradation, providing a detailed picture of energy metabolism in cell lines. aacrjournals.org

Application in Ex Vivo Tissue Models (e.g., human liver tissue)

The application of MFA to more complex, physiologically relevant models like ex vivo tissues represents a significant advance. A landmark study combined global ¹³C tracing with MFA in intact, cultured human liver tissue. nih.gov This approach maintained the tissue's anatomical structure and key physiological functions. nih.gov

By using a highly ¹³C-labeled medium and analyzing the mass isotopomer distributions of hundreds of compounds, the researchers were able to assess a wide range of metabolic pathways simultaneously. nih.gov A key discovery from this work was the identification of active de novo creatine synthesis, a finding that highlights metabolic pathways in human tissue that may not be fully represented in animal or simple cell culture models. nih.gov The integration of this rich isotope tracing data into a metabolic network model allowed for the quantification of intracellular fluxes, providing a high-resolution map of human liver metabolism in an experimentally tractable system. nih.gov

Application AreaModel SystemTracer PrincipleResearch InsightReference
Pathway ElucidationProstate Cancer Cell Lines¹³C-CreatineQuantified the inhibitory effect of cyclocreatine on creatine uptake and metabolism. aacrjournals.org
Pathway ActivityBreast Cancer Cell Lines¹⁸O-WaterRevealed decreased metabolic flux through the creatine kinase pathway in aggressive cancer cells.
Global Metabolism MappingHuman Liver Tissue (ex vivo)Global ¹³C-Labeled MediumIdentified and enabled quantification of unexpected de novo creatine synthesis flux. nih.gov
Cell Cycle MetabolismHeLa CellsGlobal ¹³C-Labeled MediumDemonstrated active de novo synthesis of ¹³C4 creatine from labeled precursors. nih.gov

Application in In Vivo Animal Models

In vivo studies using animal models are crucial for understanding physiological processes in a whole-organism context. This compound has been employed in various animal models to investigate renal function and disease. For instance, studies in mouse models of renal disease have utilized isotope-labeled compounds to assess the efficacy of potential treatments. In one such study, a control antibody, 13C4, was used alongside a therapeutic antibody to evaluate the progression of glomerular fibrosis. plos.org The use of such controls is essential for accurately attributing observed effects to the treatment under investigation. Furthermore, methods for analyzing creatinine levels in mouse and rat serum have been developed and validated, enabling routine preclinical assessment of renal function in these models. nih.gov These analytical techniques are sensitive enough to determine creatinine levels in the range of 0.01-10 mg/dL from small sample volumes. nih.gov

Tracing Carbon Flow Through Interconnected Metabolic Networks

Stable isotope tracing with compounds like this compound is a powerful technique for mapping the flow of atoms through intricate metabolic networks. By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy carbon isotope into various downstream metabolites. This approach provides a dynamic view of metabolic pathway activity.

For example, studies have used 13C-labeled glucose and amino acids to investigate the metabolic differences between distinct phases of the cell cycle. nih.gov In one study, 13C4-creatine was observed in HeLa cells, indicating activity of the creatine synthesis pathway. nih.gov This type of analysis can reveal which metabolic pathways are active or inactive in specific cell types or under particular conditions. nih.gov For instance, the absence of 13C incorporation into creatine in HCT116 cells suggested a lack of the creatine synthesis pathway in this cell line. nih.gov

Furthermore, global 13C tracing in intact human liver tissue has revealed unexpected metabolic activities, such as de novo creatine synthesis, highlighting differences between human and rodent models. researchgate.net This technique allows for a qualitative assessment of a wide array of metabolic pathways in a single experiment, providing a comprehensive metabolic snapshot. researchgate.net

This compound as a Reference Standard in Metabolomics and Analytical Method Development

The accuracy and reliability of metabolomic analyses depend heavily on the use of appropriate standards. This compound serves as an invaluable reference standard, particularly in mass spectrometry-based methods.

Use as an Internal Standard for Accurate Quantification of Endogenous Metabolites

In quantitative metabolomics, internal standards are essential for correcting variations that can occur during sample preparation and analysis. vulcanchem.com this compound is an ideal internal standard for the quantification of endogenous creatinine because it is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer. nih.gov

This approach, known as stable isotope dilution, involves adding a known amount of the labeled standard to the biological sample. nih.gov The ratio of the unlabeled (endogenous) to the labeled (internal standard) metabolite is then measured. nih.gov This ratio is used to calculate the absolute concentration of the endogenous metabolite, as the internal standard experiences the same matrix effects and processing variations as the analyte. nih.govnih.gov This method significantly improves the accuracy and precision of quantification. metabolomicsworkbench.org

Development and Validation of LC-MS/MS Methods for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely used for metabolite analysis. ucanr.edu The development and validation of robust LC-MS/MS methods are critical for reliable metabolomic studies. This compound plays a key role in this process.

During method development, this compound is used to optimize chromatographic separation and mass spectrometric detection parameters. nih.gov In validation studies, it is used to assess key performance characteristics such as linearity, precision, accuracy, and matrix effects. nih.govnih.gov For example, a validated LC-MS/MS method for quantifying creatinine in dried blood spots demonstrated excellent linearity and precision, with results that correlated well with established enzymatic assays. nih.govnih.gov The use of a labeled internal standard like this compound helps to ensure that the method is reliable and produces accurate results. journal-dtt.org

Normalization Strategies in Research Sample Analysis

In many biological studies, particularly those involving urine analysis, it is necessary to normalize the concentration of metabolites to account for variations in urine dilution. Creatinine is commonly used as a normalization factor because its excretion rate is relatively constant in individuals with stable kidney function. researchgate.net

Investigating Renal Excretion Mechanisms and Creatinine Kinetics in Research Models

Understanding the mechanisms of renal excretion and the kinetics of creatinine is fundamental to assessing kidney function. nih.gov Serum creatinine is the most commonly used biomarker for estimating the glomerular filtration rate (GFR), a key measure of kidney function. mdpi.com However, the relationship between serum creatinine and GFR is not always straightforward, as it can be influenced by factors such as muscle mass, diet, and certain medications. mdpi.comderangedphysiology.com

Isotope-labeled creatinine, such as this compound, can be used in research models to study the kinetics of creatinine production, distribution, and elimination. By tracking the fate of the labeled compound, researchers can gain a more detailed understanding of these processes than is possible by simply measuring endogenous creatinine levels. nih.gov This can help to refine the interpretation of serum creatinine as a marker of renal function and to develop more accurate methods for assessing kidney health. nih.govresearchgate.net

Assessment of Glomerular Filtration and Tubular Secretion in Model Systems

The use of stable isotope-labeled compounds, such as this compound, is central to high-precision renal function assessment in research and model systems. The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). creative-diagnostics.commdpi.com This method is considered the gold standard for creatinine measurement because it corrects for matrix effects and analytical biases that can interfere with other less specific methods, such as the Jaffe reaction. creative-diagnostics.comresearchgate.net

In renal physiology, creatinine is cleared from the plasma by both glomerular filtration and, to a lesser extent, tubular secretion. nih.govwikipedia.org This dual-pathway excretion means that standard creatinine clearance measurements can overestimate the true glomerular filtration rate (GFR) by 10% to 20%. nih.govwikipedia.org The high accuracy afforded by the IDMS method using this compound allows for precise quantification of serum and urinary creatinine. creative-diagnostics.comwikipedia.org This precision is critical in model systems for distinguishing between the two components of renal clearance. By comparing the clearance of isotopically-labeled creatinine with a true GFR marker like inulin (B196767) (which is only filtered and not secreted), researchers can accurately quantify the rate of creatinine's tubular secretion. mdpi.com

Studies have shown that the proportion of creatinine cleared via tubular secretion can change significantly with declining renal function, a factor that complicates GFR estimation. mdpi.com In research settings, particularly in animal models of kidney disease, using this compound with IDMS provides the necessary analytical rigor to investigate these subtle but significant changes in renal handling of solutes, offering deeper insights into tubular pathophysiology. nih.gov This approach enables the study of how various conditions or therapeutic interventions specifically affect glomerular versus tubular function.

Studies of Creatinine Production and Clearance Rates in Animal Models

The application of isotopically labeled standards like this compound has been instrumental in overcoming challenges associated with measuring renal function in animal models, particularly in rodents. researchgate.netnih.gov Traditional colorimetric assays for creatinine often lack specificity and are prone to interference, leading to overestimation of plasma creatinine levels in mice. researchgate.net The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which utilize an isotopic internal standard like deuterated or 13C-labeled creatinine, provides high sensitivity and specificity for accurate quantification. nih.gov

Research in murine models is essential for understanding the pathophysiology of kidney disease. nih.gov However, significant physiological differences exist; for instance, tubular secretion can account for as much as 50% of total creatinine clearance in mice, a much higher proportion than in humans. nih.gov This makes accurate measurement critical for interpreting renal function correctly. An LC-MS/MS method using a labeled internal standard was able to determine that creatinine clearance in healthy C57BL/6J mice was indistinguishable from the GFR measured by inulin clearance, demonstrating the utility of this technique for establishing baseline renal function. nih.gov

Furthermore, these accurate methods have been applied to study changes in renal function in animal models of disease. In a study of diabetic mice, a high-performance liquid chromatography (HPLC) method, which provides greater accuracy than older assays, was used to evaluate creatinine clearance. The findings showed significant hyperfiltration in diabetic mice compared to their non-diabetic counterparts, a key functional change observed in the early stages of diabetic nephropathy. researchgate.net In other animal models, such as dogs, creatinine is reported to be filtered with minimal secretion or reabsorption, making its clearance a more direct GFR marker in those species. ijprajournal.com

The ability to perform repeated, accurate measurements in the same animals using methods reliant on standards like this compound facilitates the detection of subtle changes in kidney function over time, which is crucial for longitudinal studies of chronic kidney disease progression. nih.gov

Data Tables

Table 1: Creatinine Clearance in a Mouse Model of Diabetes

This table presents research findings on how creatinine clearance, a measure of kidney function, differs between diabetic and non-diabetic mice. The data was obtained using a highly accurate high-performance liquid chromatography (HPLC) method.

GroupNumber of Animals (n)Mean Creatinine Clearance (μL/min)Standard Deviation (μL/min)
Non-Diabetic Mice1020641
Diabetic Mice10524214
Data sourced from Dunn et al., Kidney International (2004). researchgate.net

Table 2: Plasma Creatinine and Clearance in C57BL/6J Mice using LC-MS/MS

This table shows plasma creatinine levels and the calculated creatinine clearance in healthy C57BL/6J mice, as determined by a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a labeled internal standard.

ParameterNumber of Animals (n)Mean ValueStandard Error of the MeanUnit
Plasma Creatinine650.0760.002mg/dL
Creatinine Clearance1032917μL/min
Data sourced from Wang et al., American Journal of Physiology-Renal Physiology (2005). nih.gov

Theoretical Frameworks and Methodological Considerations for Creatinine 13c4 Research

Principles of Stable Isotope Tracer Kinetic Modeling

Stable isotope tracer kinetic modeling provides a dynamic view of metabolic processes, a significant leap from the static information offered by measuring metabolite concentrations alone. e-acnm.org The fundamental premise is to introduce a tracer, an isotopically labeled version of an endogenous compound (the tracee), into a biological system and monitor its metabolic fate over time. ahajournals.orgnih.gov Creatinine-13C4 serves as such a tracer for studying the kinetics of its unlabeled counterpart, creatinine (B1669602).

The two primary models that form the basis of most kinetic studies are the tracer dilution and tracer incorporation models. e-acnm.orgresearchgate.net

Tracer Incorporation Model: This model focuses on the rate at which a labeled precursor is incorporated into a product molecule. researchgate.netnih.gov For instance, if a labeled precursor to creatine (B1669601) were administered, this model could be used to determine the synthesis rate of creatine and its subsequent conversion to creatinine. The rate at which the 13C label appears in the creatinine pool reflects the synthesis rate of the product. researchgate.net

These models rely on mass spectrometry to measure the ratio of the tracer to the tracee (TTR) in biological samples like plasma or urine. researchgate.net By applying mathematical equations that account for the infusion rate of the tracer and the measured TTR, metabolic fluxes can be quantified. e-acnm.org

Attaining and Validating Isotopic Steady State in Research Designs

A critical assumption in many tracer kinetic studies is the attainment of an "isotopic steady state." rsc.org This state is achieved when the concentration of the isotopic tracer relative to the tracee remains constant over time, indicating that the rate of tracer infusion is balanced by its disappearance from the measured pool. nih.govnih.gov Reaching this equilibrium is essential for the accurate application of simple kinetic models. mdpi.com

Several factors influence the time required to reach isotopic steady state, including the size of the metabolite pool and its turnover rate. nih.gov Large pools with slow turnover, such as the total body creatine/creatinine pool, may require extended periods to reach equilibrium. nih.govnih.gov To shorten this time, a "primed constant infusion" technique is often employed. This involves administering an initial large dose (prime) of the tracer to rapidly fill the metabolic pool, followed by a continuous, lower-dose infusion to maintain the steady state. nih.gov

Validation of Isotopic Steady State: Validation is a non-negotiable step in the research design. It is typically confirmed by collecting multiple samples over time during the infusion period and demonstrating that the isotopic enrichment does not change significantly in the later samples. nih.gov Failure to achieve or validate a true steady state can lead to erroneous calculations of turnover rates.

In situations where a steady state cannot be reached or is not desirable for the research question, more complex, non-stationary models like Isotopically Non-stationary Metabolic Flux Analysis (INST-MFA) can be used. rsc.orgmdpi.com These methods analyze the dynamic changes in isotope labeling over time but are computationally more demanding. rsc.org

Mathematical Modeling and Computational Tools for 13C-MFA Data Interpretation

The data generated from this compound tracer studies—specifically the mass isotopomer distributions (MIDs)—are not self-explanatory. Their interpretation requires sophisticated mathematical modeling, most notably 13C-Metabolic Flux Analysis (13C-MFA). researchgate.netoup.com 13C-MFA is a powerful technique that uses the isotopic labeling patterns of metabolites to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov

The process involves several key steps:

Metabolic Network Definition: A model of the relevant biochemical reactions is constructed. For creatinine, this includes the pathways of its synthesis from precursor amino acids and its clearance. d-nb.info

Data Input: Experimental data, including the isotopic labeling patterns of metabolites measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and measured uptake/secretion rates, are fed into the model. researchgate.netd-nb.info

Flux Calculation: The model uses algorithms to simulate how the 13C label from the tracer propagates through the network. It then adjusts the unknown flux values until the predicted labeling patterns in the model best match the experimentally measured data. oup.com

Computational Tools: The complexity of these calculations necessitates specialized software. Several computational tools are available to facilitate 13C-MFA. These platforms provide a framework for defining the metabolic model, processing the analytical data, and performing the flux calculations and statistical analyses. d-nb.info An example of a modeling language designed to standardize the exchange of 13C-MFA models is FluxML. nih.gov Such tools are essential for making these powerful analytical techniques accessible and ensuring reproducibility. oup.comnih.gov

Table 1: Key Inputs and Outputs in a Typical 13C-MFA Workflow

Component Description Example for this compound Research
Inputs
Metabolic Network Model A defined set of biochemical reactions and atom transitions. d-nb.info Reactions for creatine synthesis (from arginine, glycine), creatine kinase reaction, and creatinine formation.
Isotopic Tracer Data The known isotopic purity and labeling pattern of the infused tracer. Purity and specific 13C positions in the this compound molecule.
Labeling Measurements Mass isotopomer distributions of key metabolites from biological samples, measured by MS or NMR. researchgate.net Isotopic enrichment of plasma creatinine and its precursors.
Physiological Rates Measured rates of substrate uptake or product secretion. d-nb.info Urinary excretion rate of creatinine.
Outputs
Metabolic Fluxes Calculated rates for all reactions in the network. d-nb.info Rate of whole-body creatinine production (synthesis).
Confidence Intervals Statistical assessment of the precision of the estimated fluxes. d-nb.info Range of likely values for the calculated production rate.
Goodness-of-Fit Analysis A statistical measure of how well the model's predictions match the experimental data. d-nb.info Chi-squared test to validate the model against the data.

Challenges and Limitations in this compound Research Applications

Despite its power, the use of this compound is subject to several challenges and limitations that must be carefully managed to ensure data integrity.

The accuracy of any tracer study is fundamentally dependent on the purity of the isotopic tracer itself. sci-hub.se Two types of purity are critical:

Chemical Purity: The tracer preparation should be free from other chemical contaminants that could interfere with the analysis or have unintended biological effects. sci-hub.se

Isotopic Purity: This refers to the proportion of the compound that is correctly labeled with the stable isotope. For example, a batch of this compound should have a very high percentage of molecules containing four 13C atoms and minimal amounts of unlabeled (M+0) or partially labeled (M+1, M+2, M+3) molecules.

It is crucial not to rely solely on the manufacturer-specified purity. Independent verification of the isotopic purity of the supplied tracer is a critical quality control step, as discrepancies can lead to significant errors in flux calculations. asm.org The natural abundance of 13C (approximately 1.1%) must also be accounted for in the calculations to correctly interpret the labeling data. nih.govscience.gov

The quantification of this compound and its unlabeled counterpart is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. nih.govrestek.com However, when analyzing complex biological samples like serum or plasma, the "matrix effect" poses a significant challenge. bioanalysis-zone.com

The matrix consists of all other components in the sample besides the analyte of interest, such as proteins, salts, and phospholipids. bioanalysis-zone.com These components can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the target analyte. nih.gov This interference can compromise the accuracy, precision, and reproducibility of the measurements. bioanalysis-zone.com

To mitigate matrix effects, several strategies are employed:

Sample Preparation: Techniques like protein precipitation or more advanced methods like solid-phase extraction (SPE) are used to remove interfering substances before analysis. restek.combioanalysis-zone.com

Chromatographic Separation: Effective separation of creatinine from co-eluting matrix components using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can reduce interference. restek.com

Use of an Isotopic Internal Standard: The use of a stable isotope-labeled internal standard (like Creatinine-d3 if analyzing this compound, or vice-versa) is the gold standard. nih.govresearchgate.net Because the internal standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by these effects can be effectively canceled out. nih.gov

Table 2: Common Analytical Interferences in Creatinine Measurement

Interference Source Effect on Measurement Mitigation Strategy
Matrix Effect (Ion Suppression/Enhancement) Inaccurate quantification in LC-MS/MS due to altered ionization efficiency. nih.gov Use of a stable isotope-labeled internal standard; effective sample cleanup (e.g., protein precipitation); optimized chromatography. nih.govrestek.com
Hemolysis, Icterus, Lipemia Can interfere with older colorimetric (e.g., Jaffe) and some enzymatic assays. nih.gov LC-MS/MS methods are generally less susceptible to these interferences. nih.govnih.gov
Endogenous Compounds Pseudo-chromogens (e.g., proteins, ketoacids) can cross-react in Jaffe-based methods, causing positive bias. e-acnm.org Use of more specific enzymatic or LC-MS/MS methods. e-acnm.org

Interpreting isotopic data from a whole organism is inherently more complex than from a simple cell culture. Several factors can complicate the analysis:

Metabolite Compartmentalization: In vivo, metabolites are not in a single, well-mixed pool. sci-hub.se For example, creatinine exists in different compartments (muscle, blood, kidney), and the tracer may not equilibrate uniformly across all of them. The labeling measured in plasma may not perfectly reflect the labeling in the muscle tissue where creatinine is produced. This compartmentalization must be considered when constructing the kinetic model. ahajournals.org

Metabolic Channeling: Enzymes in a pathway can sometimes form complexes that pass substrates directly from one active site to the next without releasing them into the bulk cellular fluid. royalsocietypublishing.org This "channeling" can lead to different labeling patterns than would be expected from a well-mixed pool of intermediates, complicating flux interpretation.

Inter-organ Metabolism: The metabolism of creatinine and its precursors involves multiple organs (e.g., synthesis in the liver and kidney, storage and conversion in muscle, excretion by the kidney). rsc.org A comprehensive model must account for the exchange of metabolites between these organs, which adds a significant layer of complexity to the interpretation of data obtained from a single sampling site, like blood.

Homogeneity Assumption: Models often assume that all cells of a particular type behave identically. However, in reality, there can be significant metabolic heterogeneity even within a single tissue, which can affect the average isotopic enrichment measured. sci-hub.se

Addressing these challenges requires careful experimental design, the development of more sophisticated, multi-compartment mathematical models, and an integrated approach that combines kinetic data with other physiological measurements. ahajournals.org

Future Directions and Emerging Research Avenues for Creatinine 13c4

Advancements in Analytical Sensitivity and Throughput for Isotope Tracing

The utility of Creatinine-13C4 as a metabolic tracer is intrinsically linked to the analytical methods used for its detection and quantification. Continuous improvements in mass spectrometry (MS) are at the forefront of enhancing the sensitivity and throughput of isotope tracing studies.

Recent developments in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have significantly improved the ability to detect and quantify low levels of isotopically labeled molecules like this compound in complex biological samples. mdpi.comresearchgate.net These advancements are crucial for accurately measuring subtle changes in metabolic fluxes. The move towards triple quadrupole mass spectrometers (tandem MS) has made these powerful analytical tools more accessible to routine biochemistry laboratories, facilitating a broader application of isotope tracing techniques. nih.gov

Furthermore, the development of high-throughput screening methods is enabling the analysis of a larger number of samples in a shorter amount of time. assaygenie.comgoogle.com Automation in sample preparation and data analysis further streamlines this process, making large-scale metabolic studies more feasible. google.com These high-throughput capabilities are essential for applications such as screening compound libraries for their effects on metabolic pathways.

The table below summarizes key analytical techniques and their role in advancing this compound research.

Analytical TechniqueContribution to this compound Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Enables sensitive and selective quantification of this compound and its metabolites in complex biological matrices like plasma and urine. mdpi.comnih.gov
Tandem Mass Spectrometry (LC-MS/MS) Provides high specificity and accuracy for measuring isotopic enrichment, crucial for precise flux calculations. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) An alternative method for the analysis of creatinine (B1669602) and its labeled analogs, often requiring derivatization. mdpi.com
High-Resolution Mass Spectrometry (HRMS) Offers enhanced mass accuracy, aiding in the identification and differentiation of various isotopologues.

Future advancements are expected to focus on further increasing sensitivity, potentially reaching single-cell analysis levels, and developing more sophisticated data analysis pipelines to handle the complexity of large-scale isotope tracing experiments.

Integration of this compound Tracing with Multi-Omics Technologies (e.g., Proteomics, Transcriptomics)

The integration of data from different "omics" fields is a powerful approach to gaining a holistic understanding of biological systems. frontiersin.org Combining this compound tracing with proteomics and transcriptomics can provide a more complete picture of how metabolic changes are regulated and what their functional consequences are.

By correlating metabolic flux data obtained from this compound with changes in protein expression (proteomics) and gene transcription (transcriptomics), researchers can uncover the regulatory mechanisms that control creatinine metabolism and its associated pathways. nih.govkarger.com For instance, an observed change in the flux through a particular metabolic pathway, as measured by this compound, could be linked to the upregulation or downregulation of specific enzymes or transporters identified through proteomic analysis.

This multi-omics approach is particularly valuable in the study of complex diseases where metabolic dysregulation is a key feature. nih.gov For example, in kidney disease, integrating metabolomic data (including this compound) with proteomic and transcriptomic profiles of kidney tissue can help identify novel biomarkers and therapeutic targets. nih.gov

Omics TechnologyIntegration with this compound TracingInsights Gained
Proteomics Correlates changes in protein abundance with metabolic fluxes measured by this compound. frontiersin.orgIdentifies enzymes and transporters responsible for observed metabolic shifts.
Transcriptomics Links alterations in gene expression to changes in metabolic pathways traced by this compound.Uncovers the transcriptional regulation of metabolic networks.
Metabolomics Provides a broader context for the specific flux data from this compound by measuring a wide range of metabolites. northwestern.edumetabolon.comCreates a comprehensive map of metabolic reprogramming in response to stimuli or disease.

The development of advanced computational tools and bioinformatics platforms is crucial for the effective integration and interpretation of these large and complex datasets. nih.gov

Development of Novel Isotope Labeling Strategies for Creatinine and its Precursors

While direct labeling of creatinine is a valuable tool, the development of novel isotope labeling strategies for its precursors can provide deeper insights into the entire metabolic pathway leading to creatinine synthesis. Creatinine is formed from creatine (B1669601), which is synthesized from the amino acids arginine, glycine (B1666218), and methionine.

Labeling these precursors with stable isotopes allows researchers to trace the flow of atoms through the entire synthesis pathway. For example, using 13C-labeled arginine or 15N-labeled glycine can help quantify the rate of creatine synthesis and its subsequent conversion to creatinine. This approach can reveal bottlenecks or dysregulations in the synthesis pathway that would not be apparent from tracing creatinine alone.

Recent research has focused on developing more efficient and cost-effective methods for synthesizing isotopically labeled precursors. nih.govnih.gov For instance, new methods for producing deuterated analogues of creatinine have been developed, which could reduce the cost of labeled standards. mdpi.comnih.gov Additionally, chemo-enzymatic methods are being explored to create selectively labeled RNA and its precursors, a strategy that could potentially be adapted for creatinine precursors. nih.gov

Labeled PrecursorMetabolic Pathway TracedPotential Research Applications
13C-Arginine Traces the carbon backbone from arginine into creatine and creatinine.Studying the regulation of creatine synthesis in muscle and brain.
15N-Glycine Follows the nitrogen atoms from glycine through the synthesis pathway.Investigating the impact of dietary protein on creatine metabolism.
13C-Methionine Tracks the methyl group transferred to form creatine.Understanding the role of methylation in creatine synthesis and related pathways.

These novel labeling strategies, combined with advanced analytical techniques, will enable a more detailed and dynamic understanding of creatine and creatinine metabolism.

Expansion of Research Models Utilizing this compound (e.g., organoids, microphysiological systems)

The development of more physiologically relevant in vitro models is expanding the scope of metabolic research. Organoids and microphysiological systems (MPS), also known as "organs-on-a-chip," offer a three-dimensional environment that more closely mimics the complexity of human tissues compared to traditional 2D cell cultures.

The use of this compound in these advanced models can provide more accurate insights into tissue-specific metabolism. For example, kidney organoids can be used to study renal creatinine handling and the effects of nephrotoxic compounds in a human-relevant system. nih.gov High-throughput screening platforms based on organoids are also being developed, which could accelerate drug discovery and toxicity testing. nih.gov

Microphysiological systems can be designed to include multiple interconnected "organs," allowing researchers to study the metabolic interplay between different tissues. For instance, a liver-muscle MPS could be used to investigate how hepatic synthesis of creatine precursors affects muscle creatine uptake and creatinine production, all traced using appropriately labeled compounds.

Research ModelApplication of this compoundAdvantages
Kidney Organoids Studying renal filtration, secretion, and reabsorption of creatinine.Provides a human-relevant model for kidney disease and drug-induced nephrotoxicity. nih.gov
Muscle Organoids Investigating creatine uptake, phosphorylation, and conversion to creatinine in muscle tissue.Offers insights into muscle metabolism and diseases like muscular dystrophy.
Microphysiological Systems (MPS) Modeling the systemic metabolism of creatinine, involving multiple organ interactions.Allows for the study of inter-organ communication and its impact on metabolic homeostasis.

The integration of this compound tracing with these cutting-edge models will undoubtedly lead to a more nuanced understanding of its metabolism in both health and disease.

Hypothesis Generation and Discovery of Novel Metabolic Pathways Using 13C-MFA

13C-Metabolic Flux Analysis (13C-MFA) is a powerful computational technique that uses isotope tracing data to quantify the rates (fluxes) of metabolic reactions. frontiersin.orgnih.gov By feeding cells or organisms a 13C-labeled substrate like a this compound precursor and measuring the isotopic enrichment in various metabolites, 13C-MFA can generate a detailed map of metabolic activity. nih.gov

One of the most exciting applications of 13C-MFA is its potential for hypothesis generation and the discovery of novel metabolic pathways. nih.gov When the experimental labeling data does not fit the existing metabolic model, it can suggest the presence of previously unknown reactions or pathways. nih.gov This makes 13C-MFA not just a tool for quantifying known pathways, but also a discovery engine.

For instance, unexpected labeling patterns in metabolites downstream of creatinine could point to novel catabolic routes or interactions with other metabolic networks. By iteratively refining the metabolic model to fit the experimental data, researchers can propose and then experimentally validate these new hypotheses. arxiv.org This approach has the potential to uncover new roles for creatinine beyond its function as a waste product.

The combination of untargeted metabolomics, which can identify a wide range of metabolites, with 13C-MFA using tracers like this compound and its precursors, provides a powerful platform for exploring the metabolic landscape and discovering new biological insights. northwestern.edunih.gov

Q & A

Q. What experimental designs are optimal for incorporating Creatinine-<sup>13</sup>C4 as an internal standard in mass spectrometry (MS)-based quantification studies?

Creatinine-<sup>13</sup>C4 is widely used as a stable isotope-labeled internal standard to correct for matrix effects and instrument variability in LC-MS/MS workflows. A robust design includes:

  • Calibration curves spiked with known ratios of unlabeled creatinine and Creatinine-<sup>13</sup>C4 to validate linearity and dynamic range.
  • Recovery experiments to assess extraction efficiency across biological matrices (e.g., serum, urine) .
  • Batch randomization to minimize instrumental drift.
  • Statistical validation using ANOVA or coefficient of variation (CV) analysis to ensure precision (CV < 15%) .

Q. How should researchers address isotopic interference when using Creatinine-<sup>13</sup>C4 in high-resolution metabolomics studies?

Isotopic interference can arise from natural abundance <sup>13</sup>C in unlabeled metabolites. Mitigation strategies include:

  • Chromatographic separation optimization to resolve isotopic peaks.
  • High-resolution MS (e.g., Orbitrap or TOF) to distinguish mass shifts (Δm/z = 4.0312 for <sup>13</sup>C4 labeling).
  • Blank matrix analysis to identify background signals .

Advanced Methodological Considerations

Q. What statistical frameworks are recommended for resolving contradictions in Creatinine-<sup>13</sup>C4-normalized data across heterogeneous cohorts (e.g., renal vs. non-renal studies)?

Contradictions may stem from biological variability or normalization artifacts. Approaches include:

  • Multi-linear regression models adjusting for covariates (e.g., age, BMI, glomerular filtration rate).
  • Bland-Altman plots to assess agreement between normalized and raw data.
  • Cross-validation with alternative normalization methods (e.g., urinary osmolality) .
  • Meta-analysis of aggregated datasets to identify confounding factors .

Q. How can researchers validate the stability of Creatinine-<sup>13</sup>C4 in long-term storage conditions for longitudinal studies?

Stability validation requires:

  • Accelerated degradation studies under varying temperatures (-80°C to 25°C) and pH levels.
  • Periodic LC-MS/MS re-analysis to quantify decomposition products (e.g., <sup>13</sup>C4-methylguanidine).
  • Arrhenius kinetics modeling to predict shelf-life .

Q. What protocols ensure reproducibility when synthesizing Creatinine-<sup>13</sup>C4 derivatives for novel tracer applications?

For derivative synthesis (e.g., acetylated or dansylated forms):

  • Reaction monitoring via <sup>1</sup>H-NMR to confirm labeling efficiency (>98% <sup>13</sup>C incorporation).
  • Purity assessment using orthogonal methods (HPLC-UV, LC-MS).
  • Detailed SOPs documenting solvent ratios, catalyst concentrations, and reaction times .

Hypothesis-Driven Research Questions

Q. How can Creatinine-<sup>13</sup>C4 be leveraged to test hypotheses about renal tubular secretion mechanisms in chronic kidney disease (CKD) models?

Experimental workflows include:

  • Isotope dilution in perfused tubule assays to quantify secretory flux.
  • Competitive inhibition studies with probenecid or cimetidine to identify transporter-specific pathways.
  • Kinetic modeling (e.g., Michaelis-Menten parameters) to compare CKD vs. healthy models .

Q. What in silico tools are critical for integrating Creatinine-<sup>13</sup>C4 tracer data into metabolic flux models of creatine biosynthesis?

Key tools include:

  • Stoichiometric network models (e.g., COBRA Toolbox) to map <sup>13</sup>C-labeling patterns.
  • Monte Carlo simulations to assess parameter uncertainty.
  • Open-source platforms (e.g., MetaFlux) for community-driven validation .

Ethical and Reporting Standards

Q. What are the best practices for reporting Creatinine-<sup>13</sup>C4 data in compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Metadata annotation using standardized formats (e.g., mzML for MS data).
  • Public deposition in repositories like MetaboLights or ChEBI.
  • Explicit documentation of isotopic purity, batch numbers, and storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.